Cas no 1806364-44-2 (3,6-Difluoro-2-(difluoromethyl)benzylamine)

3,6-Difluoro-2-(difluoromethyl)benzylamine is a fluorinated benzylamine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure features two fluorine substituents on the benzene ring and a difluoromethyl group at the ortho position, enhancing its reactivity and stability. The presence of multiple fluorine atoms contributes to improved metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The primary amine functionality allows for further derivatization, enabling the synthesis of more complex molecules. This compound is particularly useful in the development of bioactive compounds where fluorination is desired for optimizing pharmacokinetic properties.
3,6-Difluoro-2-(difluoromethyl)benzylamine structure
1806364-44-2 structure
Product Name:3,6-Difluoro-2-(difluoromethyl)benzylamine
CAS No:1806364-44-2
MF:C8H7F4N
MW:193.141495943069
CID:4989907
Update Time:2025-05-20

3,6-Difluoro-2-(difluoromethyl)benzylamine Chemical and Physical Properties

Names and Identifiers

    • 3,6-Difluoro-2-(difluoromethyl)benzylamine
    • Inchi: 1S/C8H7F4N/c9-5-1-2-6(10)7(8(11)12)4(5)3-13/h1-2,8H,3,13H2
    • InChI Key: NHCGEHRLAZRMTR-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(C(F)F)=C1CN)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 164
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26

3,6-Difluoro-2-(difluoromethyl)benzylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A012000743-250mg
3,6-Difluoro-2-(difluoromethyl)benzylamine
1806364-44-2 97%
250mg
480.00 USD 2021-07-04
Alichem
A012000743-500mg
3,6-Difluoro-2-(difluoromethyl)benzylamine
1806364-44-2 97%
500mg
790.55 USD 2021-07-04
Alichem
A012000743-1g
3,6-Difluoro-2-(difluoromethyl)benzylamine
1806364-44-2 97%
1g
1,579.40 USD 2021-07-04

3,6-Difluoro-2-(difluoromethyl)benzylamine Related Literature

Additional information on 3,6-Difluoro-2-(difluoromethyl)benzylamine

Introduction to 3,6-Difluoro-2-(difluoromethyl)benzylamine (CAS No. 1806364-44-2)

3,6-Difluoro-2-(difluoromethyl)benzylamine (CAS No. 1806364-44-2) is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound, characterized by its two fluorine atoms at the 3- and 6-positions of the benzyl ring and a difluoromethyl group at the 2-position, exhibits distinct electronic and steric effects that make it a valuable scaffold for drug discovery. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors in the development of novel therapeutic agents.

The synthesis of 3,6-Difluoro-2-(difluoromethyl)benzylamine involves a series of carefully orchestrated chemical transformations, typically starting from commercially available precursors such as fluorene or its derivatives. The introduction of fluorine atoms at specific positions requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve the desired regioselectivity. These synthetic strategies not only highlight the compound's structural complexity but also underscore the importance of innovative approaches in modern organic synthesis.

Recent studies have demonstrated the potential of 3,6-Difluoro-2-(difluoromethyl)benzylamine as a lead compound in the development of novel pharmaceuticals. Its fluorinated aromatic core is reminiscent of many bioactive molecules that have shown efficacy in treating various diseases. For instance, fluorinated amines have been extensively studied for their role in modulating enzyme activity and receptor binding. The electron-withdrawing nature of the difluoromethyl group and the electron-donating effect of the amino group contribute to its versatile reactivity, making it a promising candidate for further medicinal chemistry exploration.

In particular, 3,6-Difluoro-2-(difluoromethyl)benzylamine has been investigated for its potential applications in oncology research. Preliminary in vitro studies suggest that this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer progression. The structural features of this molecule allow it to interact with biological targets in unique ways, potentially leading to the discovery of new anticancer agents. Additionally, its stability under various physiological conditions makes it an attractive candidate for further pharmacokinetic studies.

The agrochemical sector has also shown interest in 3,6-Difluoro-2-(difluoromethyl)benzylamine, owing to its potential as a precursor for developing novel pesticides and herbicides. Fluorinated compounds are known for their enhanced bioactivity and resistance to degradation, which are crucial attributes for effective crop protection agents. By leveraging the structural advantages of this compound, researchers aim to create next-generation agrochemicals that offer improved efficacy while minimizing environmental impact.

The use of computational chemistry techniques has further advanced the understanding of 3,6-Difluoro-2-(difluoromethyl)benzylamine's properties. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping to guide the design of more potent derivatives. These computational approaches complement experimental work by predicting potential drug-like characteristics and optimizing lead structures for clinical development.

As research continues to evolve, 3,6-Difluoro-2-(difluoromethyl)benzylamine is expected to play a pivotal role in addressing unmet medical needs across multiple therapeutic areas. Its unique structural features and demonstrated biological activity make it a cornerstone compound in contemporary drug discovery efforts. The ongoing exploration of this molecule underscores the importance of innovative synthetic methodologies and interdisciplinary collaboration in advancing pharmaceutical science.

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